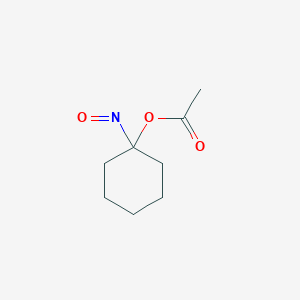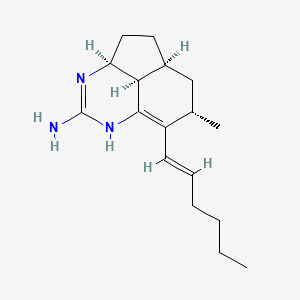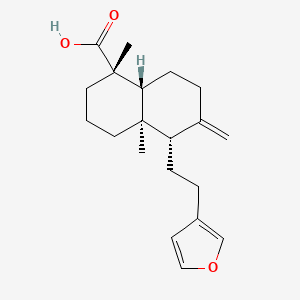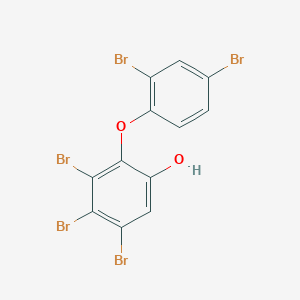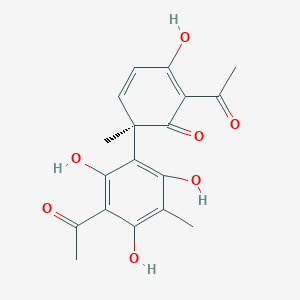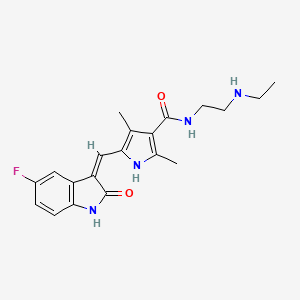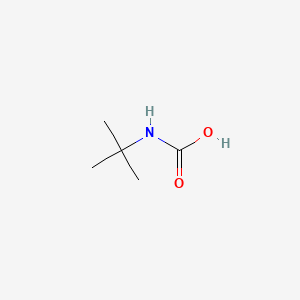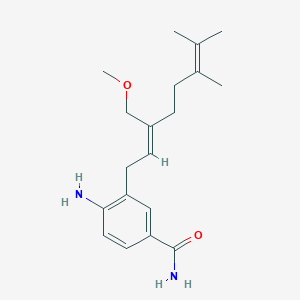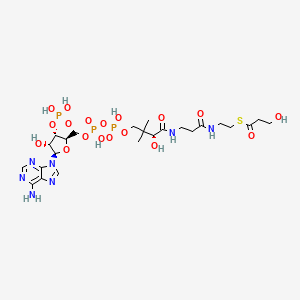
3-Hydroxypropanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxypropanoyl-CoA is a 3-hydroxy fatty acyl-CoA. It has a role as a mouse metabolite. It derives from a propionyl-CoA and a 3-hydroxypropionic acid. It is a conjugate acid of a 3-hydroxypropanoyl-CoA(4-).
Applications De Recherche Scientifique
Sustainable Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP), derived from 3-Hydroxypropanoyl-CoA, is recognized for its potential as a platform chemical for producing a variety of commodity chemicals like acrylic acid and acrylamide. Researchers have explored the production of 3-HP in yeast strains such as Saccharomyces cerevisiae through metabolic engineering, highlighting the feasibility of using yeast as a cell factory for bio-based 3-HP production. This approach not only offers a sustainable alternative to petrochemical feedstocks but also advantages in fermentation processes due to yeast's tolerance to lower pH levels, which can reduce overall production costs (Chen et al., 2014).
Enhancing Biosynthetic Efficiency
The efficiency of 3-HP production via the malonyl-CoA pathway has been significantly improved through strategic metabolic engineering. By addressing the functional imbalance between key enzymes and optimizing culture conditions, researchers have managed to increase 3-HP yield substantially, setting new benchmarks for 3-HP production via this pathway. This not only underscores the pathway's potential for commercial-scale manufacturing of 3-HP and its derivatives but also highlights the importance of metabolic balance in biosynthetic processes (Liu et al., 2016).
Exploring Alternative Carbon Feedstocks
The potential of using alternative carbon feedstocks for 3-HP production has been demonstrated in engineered Methylobacterium extorquens AM1, where methanol was converted to 3-HP via a constructed malonyl-CoA pathway. This study not only showed the feasibility of producing 3-HP from one-carbon feedstocks but also revealed insights into the metabolic bottlenecks and degradation pathways that could be targeted for further yield improvements (Yang et al., 2017).
Biodegradable Plastics Production
The role of 3-Hydroxypropanoyl-CoA extends into the biosynthesis of biodegradable plastics, with studies exploring the engineered biosynthetic pathways for poly(3-hydroxypropionate) in Escherichia coli. This research highlights the potential of microbial cell factories to produce biodegradable thermoplastics from structurally unrelated carbon sources, contributing to the development of sustainable materials (Wang et al., 2012).
Propriétés
Nom du produit |
3-Hydroxypropanoyl-CoA |
|---|---|
Formule moléculaire |
C24H40N7O18P3S |
Poids moléculaire |
839.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate |
InChI |
InChI=1S/C24H40N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,32,35-36H,3-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |
Clé InChI |
BERBFZCUSMQABM-IEXPHMLFSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCO)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





